molecular formula C10H13NO3S B13542179 3-Butyrylbenzenesulfonamide

3-Butyrylbenzenesulfonamide

Cat. No.: B13542179
M. Wt: 227.28 g/mol
InChI Key: YYTIJPWKEIGLQD-UHFFFAOYSA-N
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Description

3-Butyrylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of a butyryl group attached to the benzene ring through a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyrylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with butyric anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the butyric anhydride to form the desired product. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the final compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Butyrylbenzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzenesulfonic acids.

    Reduction: Formation of butyrylbenzenesulfonamide amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

3-Butyrylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Butyrylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

3-Butyrylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives:

    Benzenesulfonamide: Lacks the butyryl group, making it less hydrophobic and potentially less effective in certain applications.

    N-Butylbenzenesulfonamide: Similar structure but with a butyl group instead of a butyryl group, leading to different reactivity and applications.

    Sulfamethazine: A sulfonamide antibiotic with a different substitution pattern, used primarily in veterinary medicine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it suitable for specialized applications.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

3-butanoylbenzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-2-4-10(12)8-5-3-6-9(7-8)15(11,13)14/h3,5-7H,2,4H2,1H3,(H2,11,13,14)

InChI Key

YYTIJPWKEIGLQD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=CC=C1)S(=O)(=O)N

Origin of Product

United States

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